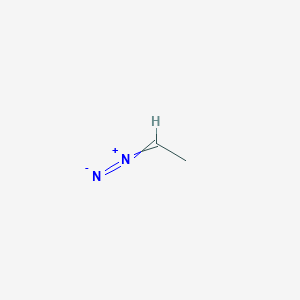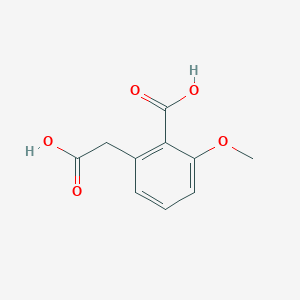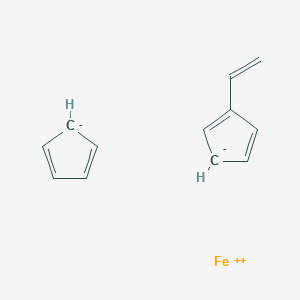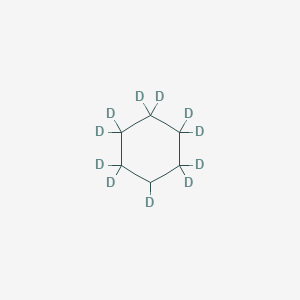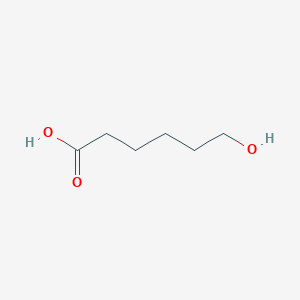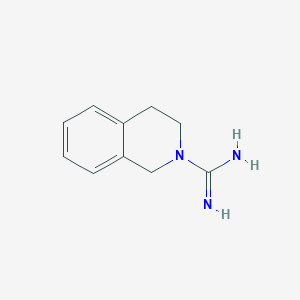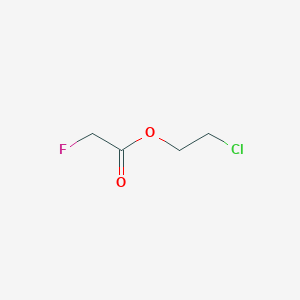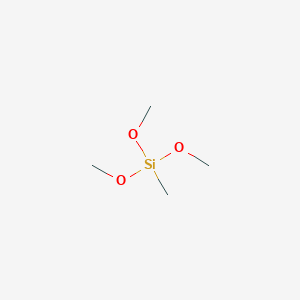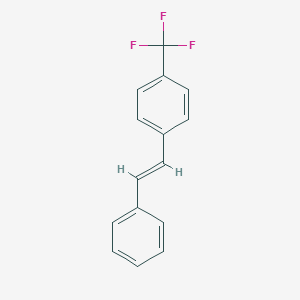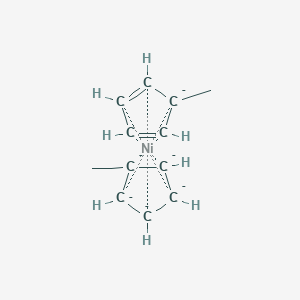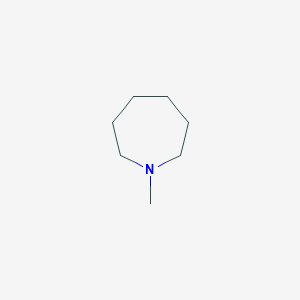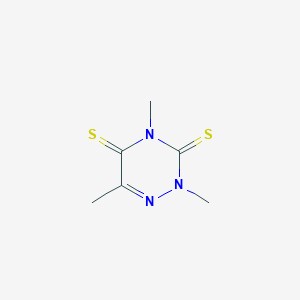
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione (TMTD) is a chemical compound used as a fungicide and bactericide in various industries, including agriculture and rubber manufacturing. TMTD has gained interest in scientific research due to its potential applications in biomedical and environmental fields.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione is not fully understood. However, it is believed that 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione exerts its anti-tumor and anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and the activation of nuclear factor-kappa B (NF-κB) signaling pathway. 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's antimicrobial properties are thought to be due to its ability to disrupt the cell wall and membrane of microorganisms.
Biochemische Und Physiologische Effekte
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been shown to have both beneficial and detrimental effects on biochemical and physiological processes. In vitro studies have demonstrated that 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione can induce apoptosis (programmed cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the growth of various bacterial and fungal strains. However, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has also been found to have toxic effects on human and animal cells, including DNA damage, oxidative stress, and neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's ease of synthesis and low cost make it a convenient option for lab experiments. Additionally, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's broad-spectrum antimicrobial activity makes it useful for testing against a wide range of microorganisms. However, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's toxicity to human and animal cells must be carefully considered when conducting experiments.
Zukünftige Richtungen
There are several potential future directions for 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione research. In biomedical research, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's anti-tumor and anti-inflammatory properties could be further explored for the development of cancer treatments and anti-inflammatory drugs. In environmental research, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's potential as a soil fumigant could be studied for its effectiveness in controlling soil-borne diseases in crops. Additionally, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione's toxicity to human and animal cells could be further investigated to better understand its potential health risks.
Synthesemethoden
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione can be synthesized through the reaction of thiourea with formaldehyde and ammonia. The resulting product is then treated with methyl alcohol and hydrochloric acid to obtain 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione. The synthesis of 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione is relatively simple and cost-effective, making it an attractive option for various industries.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been studied for its potential applications in biomedical and environmental fields. In biomedical research, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been found to exhibit anti-tumor and anti-inflammatory properties. Additionally, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been shown to have potential as an antimicrobial agent against various bacterial and fungal strains. In environmental research, 2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione has been used as a soil fumigant to control soil-borne diseases in crops.
Eigenschaften
CAS-Nummer |
1566-31-0 |
|---|---|
Produktname |
2,4,6-Trimethyl-1,2,4-triazine-3,5(2H,4H)-dithione |
Molekularformel |
C6H9N3S2 |
Molekulargewicht |
187.3 g/mol |
IUPAC-Name |
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C6H9N3S2/c1-4-5(10)8(2)6(11)9(3)7-4/h1-3H3 |
InChI-Schlüssel |
UMTVGUIBTPNSOV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=S)N(C1=S)C)C |
Kanonische SMILES |
CC1=NN(C(=S)N(C1=S)C)C |
Synonyme |
2,4,6-trimethyl-1,2,4-triazine-3,5-dithione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




